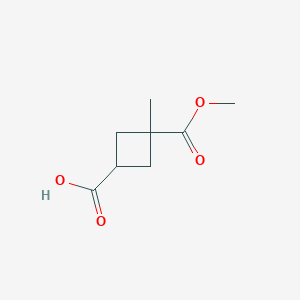

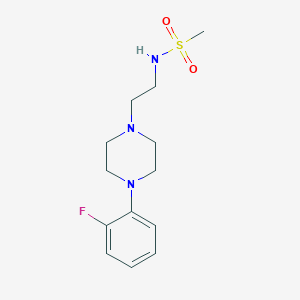

![molecular formula C11H17N3OS B2372766 1-Isopropyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea CAS No. 1234895-61-4](/img/structure/B2372766.png)

1-Isopropyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Therapeutic Potential

The compound is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives show a broad range of chemical and biological properties, making them important synthons in the development of new drugs . They exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Anticancer Applications

A quantitative structure-activity relationship (QSAR) study has been performed on 4,5,6,7-tetrahydrobenzo[d]-thiazol-2 derivatives as anticancer agents capable of inhibiting c-Met receptor tyrosine kinase . This suggests that “1-Isopropyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea” could potentially have anticancer applications.

Synthesis of Derivatives

The compound can be used in the synthesis of a series of 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives . These derivatives could have various applications in different fields of scientific research.

Inhibition of AKT1

The compound could potentially be used in the development of a novel chemical class of AKT1 inhibitors as anti-AML (Acute Myeloid Leukemia) agents . This could be a significant breakthrough in the treatment of AML.

Commercial Availability

The compound is commercially available, which means it can be readily used for various scientific research applications without the need for synthesis in the lab.

Wirkmechanismus

Target of Action

The primary target of 1-Isopropyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea is bacterial DNA gyrase B (GyrB) . GyrB is a type II topoisomerase that introduces negative supercoils (or relaxes positive supercoils) into DNA by breaking and rejoining the double-strand DNA, which is essential for DNA replication and transcription .

Mode of Action

1-Isopropyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea acts as an inhibitor of GyrB . It binds to the enzyme and prevents its action on DNA, thereby inhibiting DNA replication and transcription . The compound’s interaction with its target results in the stabilization of the molecular complexes .

Biochemical Pathways

The inhibition of GyrB affects the DNA supercoiling process, which is crucial for DNA replication and transcription . This disruption can lead to the cessation of these processes, affecting the bacterial cell’s ability to replicate and function properly .

Result of Action

The result of the compound’s action is the inhibition of bacterial DNA replication and transcription . This leads to the disruption of bacterial cell function and potentially cell death, making the compound a potential antibacterial agent .

Action Environment

The action of 1-Isopropyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea can be influenced by various environmental factors. For instance, the presence of other molecules could affect the compound’s ability to bind to its target. Additionally, factors such as pH and temperature could influence the compound’s stability and efficacy

Zukünftige Richtungen

Tetrahydrobenzo[d]thiazole derivatives, including “1-Isopropyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea”, could be further studied for their potential biological activities. Their potential as enzyme inhibitors makes them interesting candidates for further optimization and development into chemopreventive and chemotherapeutic agents .

Eigenschaften

IUPAC Name |

1-propan-2-yl-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3OS/c1-7(2)12-10(15)14-11-13-8-5-3-4-6-9(8)16-11/h7H,3-6H2,1-2H3,(H2,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBACNBABVBXVKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1=NC2=C(S1)CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

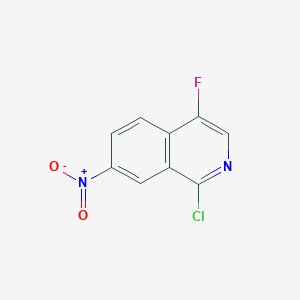

![3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]cyclobutane-1-carboxylic acid](/img/structure/B2372684.png)

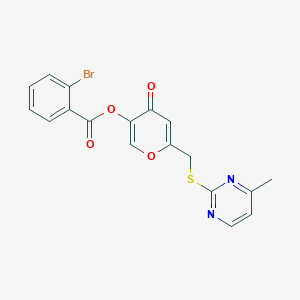

![3-[1-{[2-(sec-butylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-cyclohexylpropanamide](/img/structure/B2372690.png)

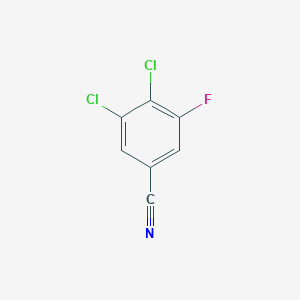

![(Z)-N-(3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2372699.png)

![1-(3-methylphenyl)-N-{[1-(pyridin-2-yl)pyrrolidin-2-yl]methyl}methanesulfonamide](/img/structure/B2372700.png)

![2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2372703.png)

![4-((3,5-Dimethylisoxazol-4-yl)methyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2372704.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-2-carboxamide](/img/structure/B2372706.png)